molecular formula C19H20ClNO4S B2485666 2-(4-Chlorophenoxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797629-85-6

2-(4-Chlorophenoxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone

Cat. No. B2485666
CAS RN: 1797629-85-6
M. Wt: 393.88
InChI Key: XQKFHVDDXDFIJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves substitution reactions, where specific functional groups are introduced to the molecule under controlled conditions. For example, the compound [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized through the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride, showcasing a method that may be analogous to the synthesis of our compound of interest (Karthik et al., 2021).

Molecular Structure Analysis

The crystal structure and molecular geometry of related compounds have been thoroughly investigated, revealing details about bond angles, conformation, and intermolecular interactions. For instance, the structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, closely related to our compound, showed that the piperidine ring adopts a chair conformation, a common feature in such molecules, which could be similar in the compound of interest (Girish et al., 2008).

Chemical Reactions and Properties

The chemical behavior of "2-(4-Chlorophenoxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone" would be influenced by its functional groups, such as the phenylsulfonyl and chlorophenoxy moieties. These groups can undergo various reactions, including nucleophilic substitution and electrophilic addition. The compound's reactivity can be inferred from studies on similar structures, where the presence of these functional groups has been shown to affect the molecule's chemical properties significantly.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding the compound's behavior in different environments. While specific data on "2-(4-Chlorophenoxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone" are not provided, analogous compounds have been studied, revealing insights into how structural features impact these properties. The thermal stability of related compounds, for example, was found to be stable in a certain temperature range, indicating potential stability of our compound under similar conditions (Karthik et al., 2021).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds provide foundational knowledge for understanding the properties and potential applications of 2-(4-Chlorophenoxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone. For instance, the study of thermal, optical, etching, structural aspects, and theoretical calculations of a similar compound showcases the importance of spectroscopic techniques and crystallography in elucidating compound structures, which is critical for applications in material science and drug development (Karthik et al., 2021).

Antimicrobial Activity

The antimicrobial properties of compounds structurally related to 2-(4-Chlorophenoxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone are of significant interest. Research demonstrates the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains. For example, microwave-assisted synthesis has been used to create compounds that show promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Pharmaceutical Applications

Advanced Materials and Chemical Transformations

Research on compounds with structural similarities also extends to materials science, where their properties can be harnessed for advanced materials development. This includes the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, which are pivotal for creating complex organic molecules and materials with specific functionalities (Percec et al., 2001).

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c20-15-6-8-16(9-7-15)25-14-19(22)21-12-10-18(11-13-21)26(23,24)17-4-2-1-3-5-17/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKFHVDDXDFIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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